molecular formula C12H10N2O4 B1453653 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1292476-04-0

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1453653
CAS No.: 1292476-04-0
M. Wt: 246.22 g/mol
InChI Key: UWCSFFFOYLJQRQ-UHFFFAOYSA-N
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Description

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a nitrophenyl group attached to an ethyl chain, which is further connected to a pyrrole-2,5-dione moiety. The presence of the nitro group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrole ring.

    Reduction: The final step involves the reduction of the nitro group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-indole-3-carbaldehyde: Similar in structure but contains an indole moiety instead of a pyrrole.

    4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Contains a nitrophenyl group but has a different functional group arrangement.

Uniqueness

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of a nitrophenyl group and a pyrrole-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-5-6-12(16)13(11)8-7-9-1-3-10(4-2-9)14(17)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSFFFOYLJQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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